molecular formula C8H9NO2S B14677044 4-Methyl-2-methylsulfanyl-1-nitrobenzene CAS No. 29690-22-0

4-Methyl-2-methylsulfanyl-1-nitrobenzene

Cat. No.: B14677044
CAS No.: 29690-22-0
M. Wt: 183.23 g/mol
InChI Key: PSHOIEMEQBSIIG-UHFFFAOYSA-N
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Description

4-Methyl-2-methylsulfanyl-1-nitrobenzene is an organic compound with a benzene ring substituted with a methyl group, a methylsulfanyl group, and a nitro group. This compound is part of the broader class of nitro compounds, which are known for their diverse applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-2-methylsulfanyl-1-nitrobenzene typically involves electrophilic aromatic substitution reactions. One common method is the nitration of 4-methyl-2-methylsulfanylbenzene using a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the benzene ring .

Industrial Production Methods

Industrial production of this compound may involve similar nitration processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, safety measures are crucial due to the exothermic nature of nitration reactions.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-2-methylsulfanyl-1-nitrobenzene undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Iron and hydrochloric acid, catalytic hydrogenation.

    Substitution: Nucleophiles like hydroxide ions or amines.

Major Products Formed

    Oxidation: 4-Methyl-2-methylsulfonyl-1-nitrobenzene.

    Reduction: 4-Methyl-2-methylsulfanyl-1-aminobenzene.

    Substitution: Various substituted benzene derivatives depending on the nucleophile used.

Scientific Research Applications

4-Methyl-2-methylsulfanyl-1-nitrobenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a precursor for pharmacologically active compounds.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Methyl-2-methylsulfanyl-1-nitrobenzene depends on the specific reactions it undergoes. For example, in reduction reactions, the nitro group is reduced to an amino group through a series of electron transfer steps. The molecular targets and pathways involved vary based on the specific application and reaction conditions .

Comparison with Similar Compounds

Similar Compounds

    4-Methyl-2-methylsulfanyl-1-aminobenzene: Similar structure but with an amino group instead of a nitro group.

    4-Methyl-2-methylsulfonyl-1-nitrobenzene: Similar structure but with a sulfone group instead of a methylsulfanyl group.

Uniqueness

4-Methyl-2-methylsulfanyl-1-nitrobenzene is unique due to the presence of both a nitro group and a methylsulfanyl group on the benzene ring.

Properties

CAS No.

29690-22-0

Molecular Formula

C8H9NO2S

Molecular Weight

183.23 g/mol

IUPAC Name

4-methyl-2-methylsulfanyl-1-nitrobenzene

InChI

InChI=1S/C8H9NO2S/c1-6-3-4-7(9(10)11)8(5-6)12-2/h3-5H,1-2H3

InChI Key

PSHOIEMEQBSIIG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)[N+](=O)[O-])SC

Origin of Product

United States

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